Tallimustine hydrochloride

Cytotoxicity Leukemia Structure-Activity Relationship

Select Tallimustine hydrochloride (FCE 24517) for its uniquely sequence-specific covalent DNA minor groove alkylation at A-T rich motifs—a mechanism not replicated by reversible binders like distamycin A or cross-linkers like bizelesin. With an IC50 of 50.3 ng/mL in L1210 cells and proven in vivo anti-leukemic activity at 3 mg/kg, it is the definitive reference standard for SAR benchmarking, DNA damage response dissection, and mismatch repair studies. Insist on tallimustine when only genuine, quantifiable minor groove monoadduct profiles will support your research conclusions.

Molecular Formula C32H39Cl3N10O4
Molecular Weight 734.1 g/mol
CAS No. 118438-45-2
Cat. No. B1234030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTallimustine hydrochloride
CAS118438-45-2
SynonymsFCE 24517
FCE-24517
N-deformyl-N-(4-N-N,N-bis(2-choroethylamino)benzoyl)distamycin
tallimustine
Molecular FormulaC32H39Cl3N10O4
Molecular Weight734.1 g/mol
Structural Identifiers
SMILESCN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC(=O)C4=CC=C(C=C4)N(CCCl)CCCl.Cl
InChIInChI=1S/C32H38Cl2N10O4.ClH/c1-41-18-22(14-25(41)30(46)37-11-8-28(35)36)39-32(48)27-16-23(19-43(27)3)40-31(47)26-15-21(17-42(26)2)38-29(45)20-4-6-24(7-5-20)44(12-9-33)13-10-34;/h4-7,14-19H,8-13H2,1-3H3,(H3,35,36)(H,37,46)(H,38,45)(H,39,48)(H,40,47);1H
InChIKeyBLSOATWWAGIRGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tallimustine Hydrochloride (CAS 118438-45-2): A DNA Minor Groove Alkylating Agent for Anticancer Research


Tallimustine hydrochloride (CAS 118438-45-2), also known as FCE 24517, is a benzoyl nitrogen mustard derivative of the antiviral antibiotic distamycin A [1]. As a member of the DNA minor groove binder (MGB) class of antineoplastic agents, tallimustine exhibits a unique, highly sequence-specific mechanism of action [2]. It selectively binds to A-T rich regions in the minor groove of DNA, where it alkylates the N3 position of adenine in a highly specific manner, primarily targeting the consensus sequences 5'-TTTTGA-3' and 5'-TTTTAA-3' [3][4]. This targeted DNA damage disrupts replication, inhibits cellular proliferation, and triggers apoptosis [2]. Notably, its mode of DNA damage is distinct from classical alkylating agents, as it does not induce significant DNA strand breaks, interstrand cross-linking, or guanine-N7 alkylation in the major groove [5][6].

Why Tallimustine Hydrochloride Cannot Be Substituted with Other DNA Minor Groove Binders or Alkylating Agents


Tallimustine hydrochloride represents a distinct chemical and pharmacological entity within the broader classes of DNA minor groove binders and alkylating agents, and its substitution with even closely related analogs is not scientifically justified without a specific, evidence-based rationale. Unlike the non-covalent, reversible binding of the parent compound distamycin A [1], or the distinct genomic lesion profiles of other MGBs like bizelesin [2], tallimustine exerts its primary effect through a unique combination of highly sequence-specific, covalent DNA alkylation and a resulting cytotoxic profile that is quantifiably different. Furthermore, while some newer derivatives like brostallicin were developed to mitigate the severe myelotoxicity observed with tallimustine [3], their altered structures confer different pharmacological properties, making them distinct tools for research. The following section provides a quantitative, evidence-based comparison of tallimustine against its most relevant scientific comparators, demonstrating that its selection must be driven by specific, verifiable differential performance metrics rather than generic class membership.

Quantitative Differentiation Guide for Tallimustine Hydrochloride in Research Applications


Comparative Cytotoxicity: Tallimustine vs. Structural Analogs in L1210 Murine Leukemia Cells

In a direct structure-activity relationship study, the cytotoxic potency (IC50) of tallimustine was compared to a series of novel derivatives against L1210 murine leukemia cells. The data demonstrate that specific modifications to the nitrogen mustard moiety can significantly alter potency [1].

Cytotoxicity Leukemia Structure-Activity Relationship

DNA Alkylation Efficiency and Cytotoxicity in K562 Cells: Tallimustine vs. C-Terminus Modified Analogs

A study investigating C-terminus modified analogs of tallimustine demonstrated a correlation between DNA alkylation efficiency and cytotoxicity in human chronic myeloid leukemia K562 cells. While tallimustine showed an IC50 of 5 µM, certain analogs like the aminoalkyl compound 2b and the diaminoalkyl compound 3 exhibited lower IC50 values, indicating higher potency [1].

DNA Alkylation Cytotoxicity Chronic Myeloid Leukemia

Comparative Lethality of DNA Adducts: Tallimustine vs. Cisplatin and Bizelesin

A comparative study examined the lethality of DNA adducts formed by tallimustine relative to those from the non-sequence specific agent cisplatin and the highly region-specific MGB bizelesin. The analysis quantified that tallimustine's adducts are significantly more lethal than those of cisplatin but considerably less so than those of bizelesin [1].

DNA Adducts Lethality Mechanism of Action

In Vitro Potency in Human Leukemia CEM Cells: Tallimustine vs. Distamycin A

Tallimustine was engineered to combine the DNA-binding specificity of distamycin A with a cytotoxic alkylating warhead. Quantitative assessment of this design strategy shows that tallimustine is profoundly more cytotoxic than its parent vector [1][2].

Cytotoxicity Leukemia CEM Cells

Sequence Selectivity for Human ER Gene: Tallimustine vs. Imidazole-Containing Analogs

The sequence selectivity of tallimustine was compared to that of its tetrapyrrole homologue (compound 9) and imidazole-containing analogs (compounds 10 and 11) by assessing their ability to inhibit PCR amplification of the human oestrogen receptor (ER) gene .

DNA Sequence Selectivity Oestrogen Receptor Gene PCR

Resistance Profile: Tallimustine Sensitivity is Dependent on Functional Mismatch Repair

The sensitivity of cells to tallimustine and other minor groove binders was evaluated in the context of mismatch repair (MMR) deficiency. The study demonstrated that MMR deficiency is associated with resistance to DNA minor groove alkylating agents, including tallimustine [1].

Drug Resistance Mismatch Repair DNA Repair

Validated Research and Industrial Applications for Tallimustine Hydrochloride


Benchmarking Novel DNA Minor Groove Binders and Alkylating Agents

Tallimustine's well-characterized cytotoxicity profile (e.g., IC50 of 50.3 ng/mL in L1210 cells [1] and 5 µM in K562 cells [2]) and sequence-specific DNA alkylation at 5'-TTTTGA-3' [3] make it an essential reference standard in medicinal chemistry. It is used as a benchmark comparator in structure-activity relationship (SAR) studies to quantify the potency and sequence selectivity gains or losses of new analogs, as demonstrated in numerous publications [1][4][5].

Investigating DNA Damage Response and Repair Pathways

Due to its unique property of inducing lethal DNA adducts that are not readily repaired by normal cellular mechanisms [6] and its defined resistance profile linked to mismatch repair (MMR) status [7], tallimustine is a valuable tool for dissecting DNA damage response pathways. It can be used to study the cellular consequences of highly specific, non-bulky DNA monoadducts in A-T rich regions and to probe the role of MMR in the cytotoxicity of minor groove binders.

In Vivo Leukemia Model Studies

Tallimustine hydrochloride has demonstrated in vivo efficacy in preclinical models of leukemia. Specifically, intraperitoneal administration at 3 mg/kg has been shown to prolong survival and exhibit anti-leukemic activity in mice bearing L1210 tumors [8]. It has also been used in severe combined immunodeficiency (SCID) mouse models of adult myelogenous leukemia , confirming its utility for in vivo studies of hematological malignancies.

Gene-Specific Transcription Inhibition Studies

The compound's high sequence selectivity for specific genomic regions, such as the human oestrogen receptor (ER) gene , allows it to be deployed as a sequence-directed chemical probe. Researchers can use tallimustine to study the effects of covalently modifying A-T rich regulatory sequences on the transcription of targeted genes, providing a tool to investigate the functional role of specific DNA motifs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tallimustine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.